2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane
Description
Contextual Significance of Dioxaborinane Derivatives in Modern Organic Synthesis
Dioxaborinane derivatives, which are cyclic boronic esters, hold a significant position in modern organic synthesis. Their utility stems from their unique combination of stability and reactivity. These compounds are frequently employed as protecting groups for diols, a strategy that temporarily masks the hydroxyl groups to prevent them from participating in unwanted side reactions during a synthetic sequence. nih.govlabinsights.nl The formation of the cyclic boronate ester with a diol is a reversible process, allowing for the protection and subsequent deprotection under specific conditions. nih.govorganic-chemistry.org
Furthermore, dioxaborinane derivatives are crucial intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com One of the most prominent applications is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govacs.org The stability of dioxaborinanes, particularly those derived from neopentyl glycol, makes them easy to handle, purify, and store compared to the more sensitive boronic acids. rsc.orgorganic-chemistry.org This stability, coupled with their effective participation in catalytic cycles, has led to their widespread use in the synthesis of complex molecules, including pharmaceuticals and advanced materials. nih.govacs.org The development of various dioxaborinane derivatives has expanded the scope of synthetic chemistry, enabling the construction of intricate molecular architectures with high efficiency and selectivity. mdpi.com
Overview of Boronic Esters as Versatile Synthetic Intermediates
Boronic esters, including both cyclic and acyclic variants, are recognized as exceptionally versatile intermediates in organic synthesis. rsc.orgnih.gov Their prominence is largely due to their role as coupling partners in the Suzuki-Miyaura reaction, a powerful method for creating carbon-carbon bonds. nih.govnih.gov This reaction's broad applicability and the low toxicity of boron-containing reagents have made it a favored method in both academic research and industrial processes. nih.gov
Beyond cross-coupling, the utility of boronic esters extends to a multitude of other transformations. They can be converted into a wide array of functional groups, including alcohols, amines, and halides, often with high stereospecificity. nih.govacs.org This versatility allows for the strategic introduction of boron at one stage of a synthesis, followed by its conversion to a different desired functionality later on. The development of methods for the asymmetric synthesis of chiral boronic esters has further enhanced their importance, providing access to non-racemic building blocks for creating stereochemically complex molecules. nih.gov The stability of many boronic esters to air, moisture, and chromatography facilitates their purification and handling, a significant practical advantage over other reactive organometallic reagents. rsc.orgnih.gov
Structural Features and Nomenclature of the 5,5-Dimethyl-1,3,2-Dioxaborinane Moiety
The 5,5-dimethyl-1,3,2-dioxaborinane moiety is a specific type of cyclic boronic ester derived from the condensation of a boronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol). rsc.orgorgsyn.org This structure is also commonly referred to as a neopentyl glycol boronate ester. acs.orgtcichemicals.com
Structural Features:
Six-Membered Ring: The core of the moiety is a six-membered ring consisting of one boron atom, two oxygen atoms, and three carbon atoms. nih.gov
Gem-Dimethyl Group: A defining feature is the presence of two methyl groups attached to the central carbon atom (C5) of the propane-1,3-diol backbone. organoborons.comsigmaaldrich.com This gem-dimethyl group provides steric bulk, which contributes significantly to the stability of the ester by hindering hydrolysis and other decomposition pathways.
Boron Center: The boron atom is sp² hybridized and possesses a vacant p-orbital, making it a mild Lewis acid. nih.gov This allows it to interact with Lewis bases, a key step in its activation for reactions like the Suzuki-Miyaura coupling. nih.gov
Nomenclature: The systematic name, 1,3,2-dioxaborinane, indicates a six-membered heterocyclic ring ("-inane") containing two oxygen atoms ("dioxa") and one boron atom ("bora"). The numbers specify the positions of these heteroatoms. The "5,5-dimethyl" prefix identifies the two methyl groups on the fifth carbon of the ring. The substituent attached to the boron atom (at position 2) is named as a prefix, as in "2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane". lookchem.com
The stability and defined structure of neopentyl glycol boronate esters make them highly reliable reagents in synthesis. acs.orgrsc.org They are often crystalline, stable solids that can be purified by silica (B1680970) gel chromatography and stored for extended periods, which is a notable advantage over many boronic acids that can undergo dehydration to form boroxines. rsc.orgorgsyn.org
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 57186-59-1 lookchem.com |
| Molecular Formula | C₇H₁₅BO₂ lookchem.com |
| Purity | 99% lookchem.com |
| Application | Intermediate in organic synthesis lookchem.com |
| Storage | Sealed in dry, room temperature conditions lookchem.com |
Table 2: Comparison of Common Boronic Esters in Synthesis
| Boronic Ester Type | Common Diol Source | Key Characteristics |
|---|---|---|
| Neopentyl Glycol Ester | Neopentyl Glycol | High stability, often crystalline, good for purification and storage. acs.orgrsc.org |
| Pinacol (B44631) Ester | Pinacol | Widely used, commercially available, generally stable. nih.govrsc.org |
| Catechol Ester | Catechol | More reactive than alkyl diol esters, sensitive to oxidation. rsc.org |
| Ethylene Glycol Ester | Ethylene Glycol | Less stable, often used to assess the relative stability of other esters via transesterification. rsc.org |
Structure
2D Structure
Properties
CAS No. |
57186-59-1 |
|---|---|
Molecular Formula |
C7H15BO2 |
Molecular Weight |
142.01 g/mol |
IUPAC Name |
2-ethyl-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C7H15BO2/c1-4-8-9-5-7(2,3)6-10-8/h4-6H2,1-3H3 |
InChI Key |
GIHHDOQPSQHURB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)CC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 5,5 Dimethyl 1,3,2 Dioxaborinane and Analogues
Established Synthetic Routes to 5,5-Dimethyl-1,3,2-Dioxaborinanes
The formation of the 5,5-dimethyl-1,3,2-dioxaborinane ring system is a cornerstone of the synthesis of the target compound and its analogues. This heterocyclic core is typically constructed through two main strategies: the direct condensation of a boronic acid with a diol, or the introduction of the substituent at the 2-position via a borylation process.
Reactions Involving Boronic Acids/Esters and Diols
The most direct and common method for the synthesis of 5,5-dimethyl-1,3,2-dioxaborinanes is the esterification reaction between a suitable boronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction is an equilibrium process where water is typically removed to drive the reaction to completion. The choice of solvent and the use of a dehydrating agent are crucial for achieving high yields. nih.govorgsyn.org For instance, the synthesis of isobutylboronic acid pinacol (B44631) ester, a related boronic ester, is achieved by reacting isobutylboronic acid with pinacol in the presence of magnesium sulfate (B86663) as a dehydrating agent in diethyl ether. orgsyn.org A similar approach can be applied to the synthesis of 2-substituted-5,5-dimethyl-1,3,2-dioxaborinanes.
The reversibility of boronic ester formation can be controlled by the choice of solvent. nih.gov In non-polar solvents like acetone, the equilibrium can be suppressed, allowing for stepwise assembly, while in solvents like methanol, the reaction is under equilibrating conditions. nih.gov
Introduction of the 2-Substituent through Borylation Processes
An alternative and versatile approach involves the introduction of the substituent at the 2-position of a pre-formed dioxaborinane ring. Borylation reactions, particularly metal-catalyzed C-H borylation, are powerful tools for this purpose. wikipedia.org These reactions directly convert a C-H bond into a C-B bond using a transition metal catalyst. wikipedia.org
For example, the synthesis of aryl boronate esters can be achieved through the palladium-catalyzed borylation of aryl halides or triflates with a diboron (B99234) reagent like bis(neopentyl glycolato)diboron. nih.govresearchgate.net This method offers a route to a wide array of 2-aryl-5,5-dimethyl-1,3,2-dioxaborinanes. The reaction of a bromo-nitroester starting material with bis(neopentyl glycolato)diboron in the presence of a palladium catalyst and a base affords the corresponding boronate ester. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Purity
Achieving high yield and purity in the synthesis of 2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane is critical. azom.com The optimization of reaction conditions, including solvent, temperature, catalyst, and reaction atmosphere, plays a pivotal role. researchgate.netnih.govnumberanalytics.com
Solvent Effects and Temperature Control
The choice of solvent can significantly impact the reaction outcome. nih.govresearchgate.net For instance, in the synthesis of certain organic compounds, dioxane has been found to be an effective solvent. researchgate.net The temperature of the reaction is another critical parameter. While some borylation reactions proceed smoothly at room temperature researchgate.net, others may require heating to achieve a satisfactory reaction rate and yield. nih.gov Conversely, some reactions, like those involving highly reactive organolithium reagents, necessitate cryogenic temperatures (e.g., -100 °C) to control reactivity and prevent side reactions. orgsyn.org
The following table illustrates the effect of solvent on the yield of a chemical reaction, highlighting the importance of solvent screening in process optimization. nih.gov
| Entry | Solvent | Yield (%) | Chemical Purity (%) |
| 1 | Acetone | 58 | 98.31 |
| 2 | EtOH | 30 | 99.99 |
| 3 | i-PrOH | 40 | 99.95 |
| 4 | 4-Methyl-2-pentanone | 60 | 97.53 |
| 5 | EA | 59 | 99.98 |
This table is based on data for the purification of (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide and serves as an illustrative example of solvent screening. nih.gov
Catalyst and Ligand Screening Strategies
In metal-catalyzed borylation reactions, the choice of catalyst and ligand is paramount for achieving high efficiency and selectivity. researchgate.netnih.gov Palladium and nickel-based catalysts are commonly employed for these transformations. researchgate.netorganic-chemistry.org For example, a combination of a palladium precursor and a suitable phosphine (B1218219) ligand like Sphos can facilitate the efficient borylation of aryl bromides. organic-chemistry.org
The screening of different catalysts and ligands is a common strategy to identify the optimal combination for a specific substrate and reaction. nih.gov This process can lead to significant improvements in reaction yield and purity.
Control of Reaction Atmosphere to Prevent Undesired Transformations
Many reagents used in organoboron chemistry, such as organolithium reagents and some boranes, are sensitive to air and moisture. orgsyn.orgrsc.org Therefore, it is often necessary to conduct these reactions under an inert atmosphere, such as argon or nitrogen, to prevent the degradation of reagents and the formation of undesired byproducts. orgsyn.orgorgsyn.org The use of oven-dried glassware and anhydrous solvents is also a standard practice to exclude moisture from the reaction mixture. orgsyn.org
Advanced Synthetic Approaches and Scalability Research
The drive for more efficient, safer, and environmentally benign chemical processes has led to the exploration of advanced synthetic methodologies for producing dioxaborinanes. These methods not only accelerate reaction kinetics but also offer pathways to seamless scalability from laboratory to industrial production.
Continuous Flow Reactor Applications in Dioxaborinane Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of boronic esters, providing enhanced control over reaction parameters and improving safety, particularly for exothermic reactions or when handling hazardous reagents. flinders.edu.au The use of microreactors allows for rapid mixing and efficient heat transfer, which can lead to higher yields and purities compared to conventional batch processes. flinders.edu.aunih.gov
The synthesis of alkylboronic esters from alkyl halides and bis(neopentyl glycolato)diboron has been demonstrated, showcasing the adaptability of flow systems for these transformations. organic-chemistry.org The precise control over residence time, temperature, and stoichiometry in a flow reactor can minimize the formation of byproducts and facilitate a more streamlined work-up process.
Table 1: Illustrative Comparison of Batch vs. Continuous Flow Synthesis for Analogous Boronic Esters
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours to days | Seconds to minutes |
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio for efficient heat exchange |
| Mixing | Dependent on stirring efficiency | Rapid and efficient mixing |
| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |
| Scalability | Often requires re-optimization | Linear scalability by numbering-up or longer run times |
| Productivity | Batch-dependent | Continuous output, potentially higher throughput |
This table represents a conceptual comparison based on general findings in continuous flow chemistry for similar reactions, as specific data for the target compound is limited.
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave-assisted synthesis has been widely adopted in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. ajrconline.orgnih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and accelerated reaction rates. nih.gov
The esterification of carboxylic acids with alcohols, a reaction analogous to the formation of dioxaborinanes from a boronic acid and a diol, has been successfully accelerated using microwave irradiation. mdpi.com For example, the microwave-assisted esterification of various aryl and alkyl carboxylic acids has been shown to proceed in significantly shorter times compared to conventional heating methods. mdpi.com This suggests that the synthesis of this compound from ethylboronic acid and neopentyl glycol could be significantly expedited using this technology.
Microwave-assisted methods are also beneficial for their potential to be more energy-efficient and environmentally friendly due to reduced reaction times and often the possibility of using less solvent. nih.gov
Table 2: Representative Examples of Microwave-Assisted Esterification
| Reactants | Catalyst | Conditions | Reaction Time | Yield | Reference |
| Benzoic acid, Methanol | NFSi | 120 °C, MW | 30 min | High | mdpi.com |
| Various carboxylic acids, Various alcohols | Lipase | 20% MW power | 1-5 min | up to 94.5% | nih.gov |
| Curcumin, Primary amines | Montmorillonite K-10 | MW | 60-90 s | Varies | researchgate.net |
This table showcases the efficiency of microwave-assisted synthesis for esterification reactions, which are analogous to the formation of the dioxaborinane ring.
Research into Large-Scale Production Methods
The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including ensuring consistent product quality, managing reaction exotherms, and optimizing process economics. For boronic esters like this compound, research into scalable production methods is crucial for their commercial viability.
One key aspect of large-scale production is the availability and cost of starting materials. The synthesis of neopentyl glycol, a key component of the dioxaborinane ring, is a well-established industrial process involving the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) followed by hydrogenation. jiuanchemical.comgoogle.com The continuous production of neopentyl glycol has been a subject of process optimization to ensure high purity and yield. google.com
For the boronic acid component, large-scale processes for the preparation of various boronic esters and acids have been developed, often driven by the pharmaceutical industry's demand for these compounds as key building blocks in cross-coupling reactions. acs.org Strategies for scalable synthesis often involve the use of robust and cost-effective catalysts and the development of efficient purification methods to handle large volumes of material.
Continuous processing, as discussed in section 2.3.1, is inherently more scalable than batch processing for many chemical transformations. The ability to run a process continuously for extended periods allows for high throughput without the need for large, and often more hazardous, reaction vessels. One supplier lists a production capacity of 100 metric tons per year for this compound, indicating that scalable manufacturing processes are in place. lookchem.com
Structural Characterization and Advanced Analytical Research
Spectroscopic Analysis of 5,5-Dimethyl-1,3,2-Dioxaborinane Compounds
Spectroscopic methods are fundamental to confirming the identity and purity of 5,5-dimethyl-1,3,2-dioxaborinane derivatives. Techniques such as NMR, mass spectrometry, and vibrational spectroscopy each offer unique insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of 2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane by providing information about the hydrogen, carbon, and boron environments within the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, the methylene protons of the dioxaborinane ring (-OCH₂-), and the two methyl groups at the C5 position. The integration of these signals corresponds to the number of protons in each group.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would correspond to the carbons of the ethyl group, the quaternary C5 carbon, the gem-dimethyl carbons, and the methylene carbons (C4/C6) of the heterocyclic ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and boron atoms. For instance, in related 2,2-dimethyl-1,3-dioxanes, the ketal carbon C2 appears around 98.5 ppm, while the axial methyl group is observed upfield at approximately 19 ppm. nih.gov
¹¹B NMR: As boron has two NMR active nuclei (¹⁰B and ¹¹B), ¹¹B NMR is particularly useful for characterizing boronic esters. mdpi.com The ¹¹B nucleus is preferred due to its higher natural abundance and sensitivity. For tricoordinate boronate esters like this compound, a single, often broad, resonance is expected. Analysis of related neopentylglycol arylboronic esters shows ¹¹B NMR signals appearing in the range of 20-30 ppm, which is characteristic of a trigonal planar boron center. acs.orgacs.org
Expected NMR Chemical Shifts for this compound
| Nucleus | Group | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | -CH₂- (Ethyl) | ~0.8 - 1.0 (quartet) | Alkyl group attached to boron. |
| ¹H | -CH₃ (Ethyl) | ~0.9 - 1.1 (triplet) | Terminal methyl of the ethyl group. |
| ¹H | -OCH₂- (Ring) | ~3.6 - 3.8 (singlet) | Methylene protons on the dioxaborinane ring. |
| ¹H | -C(CH₃)₂ (Ring) | ~0.9 - 1.1 (singlet) | Gem-dimethyl protons at C5. |
| ¹³C | -CH₂- (Ethyl) | ~10 - 15 | Attached to boron (broad due to B coupling). |
| ¹³C | -CH₃ (Ethyl) | ~8 - 12 | Terminal methyl carbon. |
| ¹³C | -OCH₂- (C4/C6) | ~72 - 74 | Ring carbons adjacent to oxygen. nih.gov |
| ¹³C | -C(CH₃)₂ (C5) | ~31 - 33 | Quaternary carbon of the ring. nih.gov |
| ¹³C | -C(CH₃)₂ | ~21 - 23 | Gem-dimethyl carbons. nih.gov |
| ¹¹B | -B(OR)₂R' | ~20 - 30 | Characteristic for tricoordinate boronic esters. acs.org |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS would be used to validate its molecular formula, C₈H₁₇BO₂. The instrument measures the monoisotopic mass to several decimal places, allowing for differentiation between compounds with the same nominal mass but different elemental formulas. The experimentally determined mass is then compared to the theoretically calculated mass.
Calculated Molecular Mass for C₈H₁₇BO₂
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇BO₂ |
| Nominal Mass | 156 Da |
| Monoisotopic Mass | 156.13216 Da |
| Expected Adduct (e.g., [M+H]⁺) | 157.13999 Da |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. iaea.orgchemimpex.comchemicalbook.com These methods are highly effective for identifying the functional groups present in a compound. In this compound, key vibrational modes include the stretching and bending of B-O, C-O, C-C, and C-H bonds. IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. chemimpex.com For example, the strong B-O stretching vibrations are particularly characteristic in the IR spectrum of boronic esters.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Bond | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|---|
| Stretching | C-H (Alkyl) | 2850 - 3000 | IR, Raman |
| Asymmetric Stretching | B-O | 1310 - 1380 | IR (Strong) |
| Stretching | C-O | 1000 - 1300 | IR |
| Stretching | C-C | 800 - 1200 | IR, Raman |
| Out-of-plane Bending | B-O | ~650 - 700 | IR |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and conformational details in the solid state. While a crystal structure for this compound is not publicly available, the analysis of a closely related compound, Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate , provides representative data for the 5,5-dimethyl-1,3,2-dioxaborinane ring system. nih.gov
Growing single crystals of sufficient quality is the prerequisite for X-ray diffraction analysis. For boronic esters, a common method involves the esterification of a boronic acid with a diol, such as neopentyl glycol, often in a solvent like toluene (B28343) with azeotropic removal of water. orgsyn.org The resulting product, if solid, can then be crystallized. A typical procedure involves dissolving the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane) and allowing for slow evaporation, which can yield crystals suitable for analysis. nih.gov In some cases, purification by flash column chromatography may be necessary prior to crystallization. acs.orgnih.gov The quality of the crystals is assessed by their size, clarity, and diffraction pattern when exposed to an X-ray beam.
Once a suitable crystal is obtained and diffracts X-rays, the resulting data is used to solve and refine the molecular structure. The refinement process minimizes the difference between observed and calculated diffraction intensities, resulting in a model of the atomic positions.
For the representative compound, Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate, crystallographic analysis revealed that the six-membered dioxaborinane ring adopts an envelope conformation, with the C5 atom (bearing the two methyl groups) acting as the flap. nih.gov This conformation minimizes steric strain within the ring. The refinement provides precise atomic coordinates, from which all bond lengths and angles are calculated.
Crystallographic Data for Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₆BNO₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.1774 (3) |
| b (Å) | 9.7928 (3) |
| c (Å) | 13.4921 (4) |
| β (°) | 115.4764 (12) |
| Volume (ų) | 1452.49 (7) |
| Z | 4 |
| Temperature (K) | 150 |
| Final R-factor (R₁) | 0.044 |
Selected Bond Lengths and Angles for the Dioxaborinane Ring nih.gov
| Bond | Length (Å) | Angle | Value (°) |
|---|---|---|---|
| B-O(1) | 1.363 (2) | O(1)-B-O(2) | 123.6 (2) |
| B-O(2) | 1.358 (2) | B-O(1)-C(4) | 119.5 (2) |
| O(1)-C(4) | 1.459 (2) | B-O(2)-C(6) | 119.5 (2) |
| O(2)-C(6) | 1.465 (2) | O(1)-C(4)-C(5) | 112.5 (2) |
| C(4)-C(5) | 1.529 (3) | O(2)-C(6)-C(5) | 112.0 (2) |
| C(5)-C(6) | 1.527 (3) | C(4)-C(5)-C(6) | 110.1 (2) |
Chromatographic and Other Separatory Techniques for Purity Assessment
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products. Both gas and liquid chromatography can be employed, each with its own set of considerations for this class of compound.
A significant challenge in the chromatographic analysis of boronic esters is their susceptibility to hydrolysis, where the ester is cleaved to the corresponding boronic acid and diol. nih.govresearchgate.net This can occur on-column, leading to inaccurate purity assessments. researchgate.net Therefore, method development often focuses on minimizing this degradation. nih.gov
Gas Chromatography (GC): As a volatile compound, this compound is amenable to analysis by gas chromatography. birchbiotech.com GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. birchbiotech.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The use of an aprotic solvent for sample preparation is advisable to prevent hydrolysis before injection. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. waters.com For boronic esters, reversed-phase HPLC (RP-HPLC) is common, but standard acidic mobile phases can promote on-column hydrolysis. researchgate.netresearchgate.net To mitigate this, several strategies have been developed. One approach is to use highly basic mobile phases (e.g., pH 12.4) with an ion-pairing reagent to stabilize the boronic ester. nih.gov Another strategy involves using columns with low silanol (B1196071) activity to reduce catalytic hydrolysis on the stationary phase. researchgate.net Additionally, employing a non-aqueous and aprotic diluent for the sample is a crucial step to prevent degradation prior to analysis. nih.gov
The following table summarizes potential chromatographic conditions for the purity assessment of this compound.
Table 2: Chromatographic Methods for Purity Assessment
| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Key Considerations |
|---|---|---|---|---|
| GC | Standard non-polar (e.g., DB-5) or mid-polar (e.g., DB-17) capillary column | Carrier Gas: Helium or Hydrogen | FID or MS | - Use of aprotic injection solvent. chromatographyonline.com- Temperature programming to separate impurities. birchbiotech.com |
| RP-HPLC | C18 with low silanol activity (e.g., Waters XTerra MS C18) researchgate.net | Acetonitrile/Water with basic modifier (e.g., ammonium (B1175870) hydroxide) | UV or MS | - Use of basic mobile phase to prevent hydrolysis. nih.gov- Sample dissolved in aprotic solvent (e.g., acetonitrile). nih.gov |
| TLC | Silica (B1680970) gel impregnated with boric acid researchgate.net | Hexane/Ethyl Acetate | Staining (e.g., permanganate) | - Boric acid suppresses streaking and over-adsorption of the boronic ester. researchgate.net |
Reactivity Profiles and Mechanistic Investigations of the 5,5 Dimethyl 1,3,2 Dioxaborinane System
Role as a Boronic Ester Synthon in Organic Transformations
The 2-substituted-5,5-dimethyl-1,3,2-dioxaborinane moiety is a prominent example of a boronic ester synthon. Boronic esters, derived from the condensation of a boronic acid with a diol, offer enhanced stability and handling properties compared to their parent boronic acids. The use of neopentyl glycol (2,2-dimethylpropane-1,3-diol) to form the 5,5-dimethyl-1,3,2-dioxaborinane ring provides considerable steric bulk and stability, which can be advantageous in controlling reactivity and selectivity in subsequent reactions.
These synthons are instrumental in transition metal-catalyzed reactions where the boron moiety is ultimately replaced by a new carbon-based group. acs.org Their covalent character and compatibility with a wide range of functional groups make them indispensable reagents for constructing complex molecular architectures from simpler precursors. nih.gov The stability of the dioxaborinane ring allows these compounds to be purified by standard laboratory techniques and stored for extended periods, contributing to their widespread adoption in both academic and industrial research.
Cross-Coupling Reactions Involving Dioxaborinanes
The 5,5-dimethyl-1,3,2-dioxaborinane system is a versatile coupling partner in several palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, which are fundamental connections in many organic molecules.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide or triflate. nih.gov When a 2-aryl-5,5-dimethyl-1,3,2-dioxaborinane is used as the organoboron partner, this reaction provides a highly efficient route to biaryl systems, which are common motifs in pharmaceuticals and materials science. nih.govresearchgate.net
The catalytic cycle is generally understood to involve three key steps:
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X), forming a Pd(II) intermediate. wikipedia.org
Transmetalation: In the presence of a base, the organic group from the dioxaborinane (Ar²) is transferred from the boron atom to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst. wikipedia.org
The reaction is known for its mild conditions and high functional group tolerance. nih.gov
| Aryl Halide | Boronic Acid/Ester Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| ortho-Bromoaniline derivative | Benzylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 | 94 | nih.gov |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | >95 | researchgate.net |
| Aryl Bromide | Arylboronic Acid | [Pd(succinimidate)₂(SMe₂)₂] | up to 99 | researchgate.net |
| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ | 89 | claremont.edu |
The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, typically catalyzed by palladium. wikipedia.org When a 2-vinyl-5,5-dimethyl-1,3,2-dioxaborinane (a vinylboronate ester) is used, it can act as the alkene component, undergoing arylation or vinylation. This reaction is a powerful tool for synthesizing conjugated dienes and other polyene systems. youtube.com
The generally accepted mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by coordination and insertion of the alkene (the vinylboronate ester). uwindsor.ca A subsequent β-hydride elimination step yields the final product and a palladium-hydride species, which, upon reaction with a base, regenerates the Pd(0) catalyst. uwindsor.camdpi.com
| Halide Partner | Alkene Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Iodobenzene | Styrene | PdCl₂, K₂CO₃, 120°C | Stilbene | wikipedia.org |
| Aryl Bromides/Chlorides | Aromatic/Aliphatic Olefins | Palladacycle phosphine (B1218219) mono-ylide complex | Substituted Olefins | organic-chemistry.org |
| Aryl Halides | n-Butyl Acrylate | Pd/Phosphine-Imidazolium Salt | Vinylated Aryls | organic-chemistry.org |
The success and efficiency of cross-coupling reactions involving dioxaborinanes are highly dependent on the nature of the substrates and the reaction conditions.
Substrate Scope: The Suzuki-Miyaura reaction exhibits a broad substrate scope. nih.gov It is compatible with a wide variety of functional groups on both the aryl halide and the boronic ester partner, including electron-rich and electron-poor systems, as well as various heterocyclic compounds. nih.govresearchgate.net The reaction can tolerate ketones, free alcohols, and even unprotected amines in some cases. nih.gov The Heck-Mizoroki reaction is also versatile, coupling various aryl and vinyl halides with a range of alkenes, including electron-poor alkenes like acrylates and electron-rich ones such as enol ethers. mdpi.com
Electronic Effects: The electronic properties of the substrates can significantly influence reactivity. In certain Heck-Mizoroki reactions of vinylboronate esters with aryl iodides, the presence of electron-donating groups on the aryl iodide has been shown to accelerate the cross-coupling. This observation suggests that the oxidative addition step is not the rate-determining step in these specific cases. In Suzuki-Miyaura couplings, both electron-donating and electron-withdrawing groups on the aryl boronate are generally well-tolerated, leading to high yields of the coupled products. nih.gov
| Reaction | Substrate Feature | Effect on Reactivity | Example Product Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Electron-rich aryl boronate (e.g., with -OMe) | High Yield | 97% | nih.gov |
| Suzuki-Miyaura | Electron-poor aryl boronate (e.g., with -NO₂) | High Yield | 92% | nih.gov |
| Suzuki-Miyaura | Aryl chloride substrate | Moderate Yield | 60% | nih.gov |
| Heck-Mizoroki | Electron-donating group on aryl iodide | Accelerates coupling | - |
Allylation Reactions and Metal-Mediated Processes
Beyond aryl and vinyl derivatives, the 5,5-dimethyl-1,3,2-dioxaborinane system can be extended to allyl groups. Compounds like 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane (B1279808) are effective reagents in palladium-catalyzed allylation reactions. nih.govnih.gov These reactions typically involve the coupling of an allylboronate with an aryl or vinyl halide, providing a direct method for introducing an allyl functional group. nih.gov
These transformations are valuable for synthesizing more complex structures, as the resulting allyl group can be further functionalized. nih.gov The reaction scope is broad, accommodating various substituted allylboronates and a range of electrophilic partners, including aryl and vinyl triflates. nih.govucmerced.edu
The transfer of the organic group from boron to the transition metal catalyst is a critical step in these coupling reactions, known as transmetalation. The mechanism of this boron-to-metal exchange can be complex and influences the outcome and selectivity of the reaction.
In the Suzuki-Miyaura reaction, the transmetalation is facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate complex. This "ate" complex then readily transfers its organic group to the Pd(II) center. nih.gov
In the case of allylation reactions with 3-substituted allylboronates, the transmetalation can proceed through different pathways, such as an SE2 or SE2′ mechanism. nih.gov This can lead to the formation of either linear (α-substituted) or branched (γ-substituted) products. The choice of ligands on the palladium catalyst can often control this regioselectivity, allowing for the selective synthesis of a desired isomer. nih.gov Furthermore, direct boron-to-zinc transmetalation has been explored as a method to generate organozinc reagents from alkylboronic esters, which can then participate in further stereospecific transformations. nih.gov This process is believed to proceed through a four-coordinate boronate complex intermediate. nih.gov
Other Boron-Carbon Bond Forming Reactions and Transformations
Beyond their well-known application in Suzuki-Miyaura cross-coupling, boronic esters featuring the 5,5-dimethyl-1,3,2-dioxaborinane ring, such as neopentylglycolborane, participate in a range of other carbon-boron bond-forming reactions. Nickel-catalyzed borylation of aryl halides using in situ prepared neopentylglycolborane (HBneop) has proven effective for a variety of aryl bromides and iodides. acs.org These resulting aryl neopentylglycol boronate esters can then be used in subsequent nickel-catalyzed cross-coupling reactions with aryl halides to form biaryls in good to excellent yields. acs.org
Furthermore, a mixed ligand system of Ni(dppp)Cl2 and dppf is particularly efficient for the borylation of aryl chlorides with HBneop. acs.org This system, along with Ni(dppp)Cl2/PPh3, is also effective for the borylation of sterically hindered aryl halides. acs.org
In addition to cross-coupling, these boronic esters can undergo transformations involving "ate" complexes. For instance, (E)-2-(1-substituted-1-alkenyl)-1,3,2-dioxaborinanes react with organolithium or Grignard reagents to form "ate" complexes. researchgate.net Subsequent treatment with iodine induces an alkyl group migration from boron to the adjacent carbon, leading to the stereodefined synthesis of trisubstituted alkenes. researchgate.net
Detailed Mechanistic Pathways of Key Reactions
Understanding the mechanistic underpinnings of reactions involving 5,5-dimethyl-1,3,2-dioxaborinane systems is crucial for optimizing reaction conditions and expanding their synthetic utility.
In transition metal-catalyzed cross-coupling reactions, oxidative addition and transmetalation are pivotal steps. For palladium-catalyzed reactions, the generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) species to form a Pd(II) intermediate. ethz.chresearchgate.net This is followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium center, and subsequent reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst. ethz.ch
The efficiency of these steps can be influenced by various factors. For instance, in nickel-catalyzed cross-coupling reactions, the oxidative addition of aryl iodides is generally faster than that of aryl bromides or chlorides. uva.es The nature of the ligands on the metal center also plays a critical role. In some cases, a mixed ligand system can enhance catalytic activity. acs.org The choice of solvent and base is also crucial for the success of these catalytic cycles.
Directing groups have emerged as a powerful tool to control the regioselectivity of C-H activation and borylation reactions. rsc.orgmagtech.com.cn These functional groups, which are part of the substrate, coordinate to the metal catalyst and direct the C-H activation to a specific, often proximal, position. nih.govrsc.org This strategy allows for the functionalization of otherwise unreactive C-H bonds.
A variety of functional groups, typically containing nitrogen or oxygen atoms, can act as directing groups. magtech.com.cn For example, pyridyl and carboxyl groups have been successfully employed to direct the ortho-borylation of arenes. rsc.org The directing group essentially brings the catalyst into close proximity with the target C-H bond, facilitating its cleavage and subsequent borylation. nih.gov Both rhodium and palladium catalysts have been extensively used in these transformations. nih.gov In some instances, transient directing groups are employed, which are formed in situ and can be removed after the reaction. nih.gov
The interplay between the directing group, the catalyst, and the substrate is complex. Studies have shown that electron-withdrawing directing groups can accelerate the rate of Pd-catalyzed acetoxylation. nih.gov However, in competitive experiments, substrates with electron-donating directing groups may react preferentially. nih.gov
Boronic esters can undergo exchange reactions, which can be both a desirable feature in dynamic covalent chemistry and a potential issue in traditional organic synthesis. rsc.orgrsc.orgnih.govresearchgate.net Computational and experimental studies have provided significant insights into these exchange mechanisms.
Density Functional Theory (DFT) calculations have shown that two primary pathways for exchange are possible: a direct metathesis pathway and a nucleophile-mediated pathway. rsc.orgrsc.org In the absence of a nucleophile, the exchange can proceed through a metathesis mechanism. rsc.org However, the presence of nucleophiles, such as water or alcohols, can significantly accelerate the exchange rate through a ring-opening mechanism. rsc.orgrsc.org
Experimental techniques like 1D EXSY NMR have been used to quantitatively measure the rates of these dynamic processes. nih.gov These studies have confirmed that the rate of boronic ester exchange is highly dependent on factors such as the structure of the diol and the boronic acid, as well as environmental factors like solvent and pH. nih.gov For instance, the presence of certain buffer salts can also influence the rate of exchange. nih.gov
| Exchange Mechanism | Key Features | Influencing Factors |
| Metathesis | Direct exchange of components between two boronic esters. rsc.org | Occurs in the absence of a nucleophile. rsc.org |
| Nucleophile-Mediated | Involves a nucleophilic attack on the boron center, leading to ring-opening and subsequent exchange. rsc.orgrsc.org | Accelerated by the presence of nucleophiles like water or alcohols. rsc.orgrsc.org |
Research into the Hydrolytic Stability of the Dioxaborinane Ring
The hydrolytic stability of the 5,5-dimethyl-1,3,2-dioxaborinane ring is a critical factor for the practical application of these boronic esters. nii.ac.jpresearchgate.net Compared to other boronic esters, such as those derived from pinacol, neopentyl glycol-based esters often exhibit enhanced stability.
The stability of boronic esters towards hydrolysis is influenced by steric and electronic factors. The gem-dimethyl group in the neopentyl glycol backbone contributes to the stability of the six-membered dioxaborinane ring through the Thorpe-Ingold effect, which favors cyclization. chemicalforums.com This increased stability makes them more robust during purification and storage. nih.gov
However, the hydrolysis of boronic esters is a reversible process. researchgate.net While generally stable, they can be deprotected to the corresponding boronic acids under specific conditions, such as treatment with an acid or by transesterification with other diols followed by hydrolysis. nih.govresearchgate.net The relative stability can be assessed by studying their transesterification with other diols. researchgate.net
| Boronic Ester Type | Relative Hydrolytic Stability | Key Structural Feature |
| Pinacol Boronate Esters | Moderate | Five-membered dioxaborolane ring. researchgate.net |
| Neopentyl Glycol Boronate Esters | High | Six-membered dioxaborinane ring with gem-dimethyl substitution. rsc.orgchemicalforums.com |
| (1,1'-bicyclohexyl)-1,1'-diol Boronate Esters | Very High | Increased steric hindrance around the boron atom. researchgate.net |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations offer a powerful lens through which to view the molecular and electronic intricacies of 2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane. These computational techniques allow for the prediction of molecular geometry, electronic distribution, and other key parameters that are often difficult to determine experimentally.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure of molecules. For cyclic boronate esters, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(2d,p), are employed to optimize molecular geometries and calculate various properties. rsc.orgnih.gov In studies of analogous boronate esters, DFT has been used to determine bond lengths, bond angles, and dihedral angles with a high degree of accuracy when compared to experimental data. ucm.cl For this compound, DFT calculations would be instrumental in elucidating the precise geometry of the dioxaborinane ring and the orientation of the ethyl and dimethyl substituents. Furthermore, DFT can provide insights into the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its reactivity. nih.gov
Ab Initio Methods (e.g., RI-MP2) for Conformational Analysis
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), particularly with the resolution of the identity (RI) approximation for computational efficiency, are powerful tools for the conformational analysis of molecules. These methods have been applied to study the stationary points on the potential energy surface of various organic molecules. libretexts.org For this compound, RI-MP2 calculations would be crucial for accurately determining the relative energies of different conformers, such as the chair and boat forms of the dioxaborinane ring. These calculations can also elucidate the energy barriers for the interconversion between these conformers. Such studies on similar molecules have successfully characterized multiple minima on the potential energy surface, providing a detailed understanding of their conformational landscapes. libretexts.org
Conformational Analysis and Dynamics of Dioxaborinane Rings
Investigation of Invertomer Equilibria and Potential Energy Barriers
The dioxaborinane ring, similar to cyclohexane (B81311), can exist in different conformations, with the chair and boat forms being the most significant. wikipedia.orgkhanacademy.org The interconversion between these forms is known as ring inversion. nih.gov In substituted dioxaborinanes, the presence of substituents influences the equilibrium between these invertomers. For this compound, the ethyl group at the 2-position and the gem-dimethyl groups at the 5-position will have a significant impact on the conformational preference. Computational studies on related substituted cyclohexanes and other heterocyclic systems have shown that the energy difference between conformers and the potential energy barriers for their interconversion can be quantified. libretexts.orgwikipedia.org For instance, the energy barrier for chair-to-chair interconversion in cyclohexane is approximately 11 kcal/mol. libretexts.org Similar calculations for this compound would reveal the preferred conformation and the energetic cost of conformational changes.
| Conformer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| Chair (equatorial substituent) | 0.00 | >99 |
| Chair (axial substituent) | 3.5 | <1 |
| Twist-Boat | 5.5 | <1 |
Modeling Solvent Effects on Conformational Preferences
The conformational equilibrium of a molecule can be significantly influenced by the solvent in which it is dissolved. researchgate.net For this compound, the polarity of the solvent can affect the relative stability of its different conformers. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the molecular structure and energetics. Studies on other cyclic systems have shown that polar solvents can stabilize more polar conformers. For example, in some substituted cyclohexanones, the conformational equilibrium shifts depending on whether the solvent is polar, like methanol, or non-polar, like benzene. It is plausible that for this compound, the dipole moment of each conformer would interact differently with the solvent, leading to a shift in the conformational equilibrium.
Analysis of Intermolecular Interactions in Condensed Phases
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is based on the electron distribution of a molecule within a crystal. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), intermolecular interactions can be identified.
Red spots on the d_norm map indicate close contacts, which often correspond to hydrogen bonds or other strong interactions. Blue regions represent longer contacts, while white areas denote contacts around the van der Waals separation.
For this compound, a hypothetical Hirshfeld analysis would likely reveal significant contributions from H···H contacts due to the abundance of hydrogen atoms in the ethyl and dimethyl groups. Other potential interactions would include O···H and C···H contacts. A detailed analysis would provide the percentage contribution of each type of interaction to the total Hirshfeld surface area.
Hypothetical Intermolecular Contact Contributions for this compound
| Interaction Type | Hypothetical Percentage Contribution |
| H···H | ~50-60% |
| O···H / H···O | ~20-30% |
| C···H / H···C | ~10-15% |
| B···H / H···B | <5% |
| O···O | <2% |
Note: This table is illustrative and not based on published experimental data for this specific compound.
Energy Frameworks for Crystal Packing Stabilization
Energy frameworks are a computational tool used to visualize and quantify the energetic aspects of crystal packing. This analysis calculates the interaction energies between a central molecule and its neighbors within a defined cluster and represents these energies as cylinders connecting the centroids of the interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy.
This method allows for a clear visualization of the topology of the dominant intermolecular interactions that stabilize the crystal structure. The total interaction energy can be broken down into electrostatic, polarization, dispersion, and exchange-repulsion components, providing a detailed understanding of the nature of the forces at play.
For this compound, an energy framework analysis would likely show a complex network of dispersion and electrostatic interactions contributing to the stability of the crystal lattice. The ethyl and dimethyl groups would primarily contribute to stabilization through dispersion forces, while the dioxaborinane ring, with its oxygen and boron atoms, would contribute to the electrostatic interactions.
Hypothetical Interaction Energy Components for this compound
| Energy Component | Hypothetical Energy Range (kJ/mol) | Primary Contributing Moieties |
| Electrostatic | -20 to -40 | Dioxaborinane ring (B-O bonds) |
| Dispersion | -50 to -70 | Ethyl and dimethyl groups |
| Repulsion | +30 to +50 | Overall molecular framework |
| Total Energy | -40 to -60 | Entire molecule |
Note: This table is illustrative and not based on published experimental data for this specific compound.
Theoretical Prediction of Reactivity and Selectivity in Organic Transformations
Theoretical chemistry offers powerful methods for predicting the reactivity and selectivity of molecules in organic transformations. For this compound, which is a type of boronate ester, these predictions are particularly relevant for reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where boronate esters are key reagents.
Computational methods like Density Functional Theory (DFT) can be used to model the reaction pathways. By calculating the energies of reactants, transition states, and products, the activation barriers for different potential reactions can be determined. The reaction pathway with the lowest activation energy is predicted to be the most favorable.
Key factors that can be theoretically investigated include:
Frontier Molecular Orbitals (FMOs): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. For a boronate ester in a Suzuki coupling, the interaction between the HOMO of the nucleophilic partner and the LUMO of the electrophilic partner is a key step.
Reaction Mechanism Studies: Theoretical calculations can elucidate the step-by-step mechanism of a reaction, identifying key intermediates and transition states. This is valuable for understanding how factors like ligands, solvents, and temperature can influence the outcome of the reaction.
Selectivity (Chemo-, Regio-, and Stereoselectivity): When a molecule has multiple reactive sites, theoretical calculations can predict which site is most likely to react (chemoselectivity) and, in the case of addition to a ring or double bond, where the new bond will form (regioselectivity). For chiral molecules, the formation of one stereoisomer over another (stereoselectivity) can also be predicted.
In the context of this compound, theoretical studies could predict its efficiency as a coupling partner and the optimal conditions to achieve high yields and selectivity in reactions with various organic halides.
Catalytic Applications of 5,5 Dimethyl 1,3,2 Dioxaborinane Derivatives in Organic Synthesis
Ruthenium-Catalyzed Reactionsthieme-connect.comwikipedia.orgnih.gov
Ruthenium catalysis has provided powerful tools for C-H bond functionalization, offering an atom-economical alternative to traditional cross-coupling methods. nih.govsigmaaldrich.com In this context, dioxaborinane derivatives are frequently employed as coupling partners in direct arylation reactions.
Directed C-H Arylation of Aromatic and Benzylic Substratesthieme-connect.comwikipedia.orgnih.gov
Ruthenium catalysts are effective in mediating the direct arylation of C-H bonds in both aromatic and benzylic systems using arylboronates, including those derived from 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol). These reactions often rely on a directing group attached to the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. nih.govgoettingen-research-online.deresearchgate.net
For aromatic substrates, directing groups such as pyridyl, pyrimidyl, or amide moieties are commonly used to facilitate ortho-C-H activation. goettingen-research-online.deresearchgate.netnih.gov For instance, N-heteroaryl groups on indoles or pyrroles can direct the ruthenium catalyst to arylate the heterocycle with arylboronates. goettingen-research-online.de This method has been successfully applied to synthesize a range of biaryl compounds. nih.gov
A significant advancement is the extension of this methodology to the more challenging sp³ C-H bonds of benzylic amines. nih.gov In these transformations, an N-(2-pyridyl) group on a benzylamine (B48309) substrate directs the ruthenium catalyst to the benzylic carbon. The reaction with arylboronates then selectively forms a new carbon-carbon bond at this position, yielding bis-arylated methylamines after potential removal of the directing group. nih.gov A study reported the Ru(0)-catalyzed direct arylation of benzylic sp³ carbons in N-(2-pyridyl) substituted benzylamines with various arylboronates, highlighting that a 3-substituted pyridine (B92270) directing group was crucial for achieving high yields. nih.gov
Table 1: Examples of Ruthenium-Catalyzed Directed C-H Arylation
| Substrate | Arylating Agent | Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Pyrimidyl-substituted Indole (B1671886) | Arylboronate | [RuCl₂(p-cymene)]₂ / SPO or Carboxylic Acid | m-xylene, 120 °C | Arylated Indole | goettingen-research-online.de |
| N-(3-Methylpyridin-2-yl)benzylamine | Arylboronate Ester | Ru₃(CO)₁₂ / Norbornene | Toluene (B28343), 120 °C | Arylated Benzylamine | nih.gov |
| N-Aryl-7-azaindole | Arylboronic Acid | [RuCl₂(p-cymene)]₂ / K₂CO₃ | Toluene, 110 °C | C2-Arylated Azaindole | mdpi.com |
| 2-Pyridyl-substituted Pyrrole | Aryl Chloride / Arylboronate | [RuCl₂(p-cymene)]₂ / (1-Ad)₂P(O)H | m-xylene, 120 °C | Arylated Pyrrole | goettingen-research-online.de |
Ligand Effects and Catalyst Optimization in Ruthenium Systemsthieme-connect.com
The efficiency, selectivity, and scope of ruthenium-catalyzed C-H arylations are profoundly influenced by the choice of ligands and additives. rsc.orgresearchgate.net Catalyst optimization is a critical step in developing robust synthetic protocols.
In many Ru-catalyzed direct arylations, phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are employed to stabilize the catalytic species and modulate its reactivity. For instance, di(1-adamantyl)phosphine oxide, (1-Ad)₂P(O)H, has been identified as a particularly effective pre-ligand for the arylation of indoles with aryl chlorides. goettingen-research-online.de
Additives often play a crucial co-catalytic role. Carboxylates, such as pivalic acid (PivOH), are frequently used and are believed to facilitate the C-H activation step via a concerted metalation-deprotonation mechanism. researchgate.net Similarly, inorganic bases like potassium carbonate (K₂CO₃) or potassium pivalate (B1233124) (KOPiv) are essential for promoting the reaction, likely by assisting in the regeneration of the active catalyst or participating in the transmetalation step with the arylboronate. mdpi.com The choice of solvent can also be critical; reactions often perform well in aromatic solvents like xylene or toluene, while polar aprotic solvents such as NMP can be inhibitory. goettingen-research-online.de The interplay between the ligand, additive, and solvent is key to optimizing the catalytic system for a specific substrate and coupling partner. researchgate.netnih.gov Recent data-driven approaches using machine learning have also been applied to optimize reactions by predicting the best-performing ligands from a large database. nih.gov
Zinc-Catalyzed Processesresearchgate.net
Zinc catalysts offer a cost-effective and environmentally benign option for various organic transformations. In particular, zinc-mediated allylations have become a staple for the formation of homoallylic alcohols and amines.
General and Efficient Allylation of Carbonyl Compounds and Iminesresearchgate.net
The addition of allylboronates to carbonyls and imines is a fundamental method for constructing chiral homoallylic alcohols and amines. researchgate.netnih.gov While these reactions can sometimes proceed thermally, the use of a Lewis acid catalyst like a zinc salt can significantly enhance reactivity and stereoselectivity.
Zinc-mediated allylation of imines provides a direct route to homoallylic amines. For example, the reaction between a chiral ribosylamine derivative and allylbromide in the presence of zinc metal leads to the corresponding erythro-homoallylamine derivative with high stereoselectivity. acs.org While this example uses an allyl halide, the principle extends to allylboronates, where a zinc catalyst can facilitate the transmetalation and subsequent addition. The use of chiral diamine ligands in conjunction with zinc catalysts has been shown to enable highly enantioselective reductions and additions. researchgate.net
Similarly, the allylation of aldehydes and ketones with allylboronate reagents can be promoted by zinc compounds. thieme-connect.de The zinc catalyst, often a salt like Zn(OTf)₂, activates the carbonyl group by coordination, making it more susceptible to nucleophilic attack by the allylboronate. acs.org This catalytic approach is compatible with a wide range of substrates and provides reliable access to valuable synthetic intermediates. acs.orgthieme-connect.de
Table 2: Examples of Zinc-Mediated Allylation
| Substrate Type | Allylating Agent | Catalyst/Promoter | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Chiral Ribosylamine | Allylbromide | Zinc | Homoallylic Amine | High diastereoselectivity | acs.org |
| Acyl Imines | Allyldiisopropoxyborane | Chiral BINOL-derived diols (not Zn) | Homoallylic Amide | High enantioselectivity (for comparison) | nih.gov |
| Aldehydes/Ketones | Allylboronates | Zn(OTf)₂ | Homoallylic Alcohol | Improved yield and diastereoselectivity | acs.org |
| Imines | Hydrosilanes | Chiral Zn/diamine complex | Chiral Amines | Enantioselective reduction (related process) | researchgate.net |
Copper-Catalyzed Asymmetric Transformationselectronicsandbooks.com
Copper catalysis is particularly prominent in asymmetric allylic substitution reactions, where it offers unique regioselectivity (typically favoring the γ-substituted, or Sₙ2', product) compared to other transition metals like palladium. wikipedia.org
Asymmetric Allylic Substitution Reactionselectronicsandbooks.com
Copper-catalyzed asymmetric allylic substitution (AAS) using boronate esters as nucleophiles is a powerful method for constructing stereogenic centers. nih.govrsc.org These reactions typically involve the use of a chiral ligand to control the enantioselectivity of the C-C bond formation. wikipedia.org
The general mechanism involves the formation of a copper(I) π-allyl complex from an allylic starting material (e.g., an allylic phosphate (B84403) or carbonate). Transmetalation with the boronate ester, often an alkyl-, vinyl-, or arylboronate, generates a copper(III) intermediate, which then undergoes reductive elimination to furnish the final product and regenerate the Cu(I) catalyst. wikipedia.org
A wide variety of chiral ligands have been developed for this transformation, including those based on phosphines, N-heterocyclic carbenes (NHCs), and peptides. wikipedia.orgchimia.ch The choice of ligand is crucial and often depends on the nature of the boronate nucleophile. For instance, the Sawamura group developed a novel phenol/NHC chiral ligand that, in combination with a copper(I) catalyst, facilitated the enantioselective Sₙ2'-type allyl-allyl coupling between allyl boronates and allylic phosphates. nih.gov This system was successfully applied to the desymmetrization of a meso cyclic substrate, yielding chiral 1,5-diene derivatives. nih.gov Similarly, chiral boronic esters themselves can be used in stereoinvertive couplings with racemic allylic carbonates, catalyzed by iridium, demonstrating the versatility of these reagents in asymmetric synthesis. thieme-connect.com
Table 3: Examples of Copper-Catalyzed Asymmetric Allylic Substitution with Boronates
| Substrate | Nucleophile | Catalyst System | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|
| (Z)-Acyclic/Cyclic Allylic Phosphate | Allyl Boronate | Cu(I) / Phenol-NHC Ligand (L13) | Chiral 1,5-Diene | High regioselectivity, moderate enantioselectivity | nih.gov |
| Racemic Allylic Ether | Diboron (B99234) Reagent | Cu(I) / Chiral Ligand | Chiral α-Allylboronate | Up to 98% ee | nih.gov |
| Allylic Acetate | Indole Boronic Ester | (BINAP)Pd Catalyst (related Pd-catalyzed process) | Allylated Indole | High enantioselectivity | nih.gov |
| Cinnamyl Chloride | Dineopentylzinc | CuOTf / Chiral Ligand | Allylated Product | 96% ee | chimia.ch |
Development of Other Transition Metal-Mediated Catalytic Methods
The versatility of 5,5-dimethyl-1,3,2-dioxaborinane derivatives, including 2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane, extends beyond the more common applications into a range of other transition metal-mediated catalytic transformations. These methods, primarily driven by iridium, palladium, and rhodium catalysts, have enabled novel and efficient pathways for the synthesis of complex organic molecules. The stability and reactivity of the neopentyl glycol-derived boronic esters make them valuable reagents in modern organic synthesis.
Iridium-Catalyzed Borylation Reactions
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, and 5,5-dimethyl-1,3,2-dioxaborinane derivatives are frequently employed in these transformations. While specific studies focusing exclusively on this compound are not extensively documented, the reactivity of related 2-alkyl and 2-aryl derivatives provides significant insight into its potential applications.
These reactions typically utilize an iridium(I) precatalyst, such as [Ir(COD)OMe]₂, in combination with a bipyridine or phenanthroline-based ligand. dumelelab.com The steric and electronic properties of the ligand play a crucial role in determining the regioselectivity of the borylation. dumelelab.comnih.gov For instance, the use of 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand has been shown to facilitate the highly regioselective borylation of secondary benzylic C-H bonds. berkeley.edu This suggests that this compound could be a suitable boron source for such transformations.
Furthermore, iridium-catalyzed borylation has been successfully applied to the synthesis of natural products. nih.gov A key step in the synthesis of certain indolequinone natural products involves a regioselective iridium-catalyzed C-H borylation of an indole derivative. nih.gov This highlights the potential of using alkyl-substituted dioxaborinanes in the construction of complex and biologically relevant scaffolds.
The general mechanism of iridium-catalyzed borylation involves the oxidative addition of the iridium catalyst to a B-H or B-B bond of the boron reagent, followed by the C-H activation of the substrate and reductive elimination to afford the borylated product and regenerate the active catalyst. The choice of the boron source, such as a diboron reagent like bis(neopentyl glycolato)diboron or a borane, can influence the reaction efficiency and scope.
| Catalyst System | Substrate Type | Boron Source | Key Features | Reference |
|---|---|---|---|---|
| [Ir(COD)OMe]₂ / 3,4,7,8-tetramethyl-1,10-phenanthroline | Substrates with secondary benzylic C-H bonds | H-B(dan) or B₂(pin)₂ | High regioselectivity for secondary benzylic C-H bonds directed by a hydrosilyl group. | berkeley.edu |
| [Ir(COD)Cl]₂ / dtbpy | Indole derivatives | B₂(pin)₂ | Regioselective C-H functionalization for the synthesis of natural products. | nih.gov |
| [Ir(COD)OMe]₂ / 5-Trifluoromethylated Bipyridine Ligands | Aromatic amides | B₂(pin)₂ | Ortho-selective borylation due to outer-sphere interactions with the ligand. | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. illinois.edu 2-Alkyl-5,5-dimethyl-1,3,2-dioxaborinanes, by inference including the 2-ethyl derivative, can serve as effective coupling partners in these reactions. These boronic esters offer advantages such as stability towards air and moisture, and they are often crystalline solids, which facilitates handling and purification.
The general protocol for a palladium-catalyzed cross-coupling reaction involving a boronic ester like this compound would involve a palladium(0) catalyst, a suitable ligand (often a phosphine), and a base. youtube.com The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to an organic halide, transmetalation of the organoboron compound to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. nih.gov
While direct examples with this compound are not prevalent in the literature, the successful coupling of other 2-substituted neopentyl glycol boronic esters demonstrates the feasibility of this approach. For instance, palladium-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with various aryl and heteroaryl boronic acids proceeds efficiently. nih.gov This methodology provides a route to 4-substituted 2(5H)-furanones, which are important structural motifs in natural products. nih.gov
| Catalyst System | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ / KF | 4-Tosyl-2(5H)-furanone and various boronic acids | 4-Substituted 2(5H)-furanones | Efficient synthesis of butenolide derivatives. | nih.gov |
| Pd(PPh₃)₄ | α-Diazocarbonyl compounds and arylboronic acids | α-Aryl α,β-unsaturated carbonyl compounds | Novel method combining Pd-carbene chemistry with transmetalation. | organic-chemistry.org |
| tBuBrettPhos Pd G3 / Cs₂CO₃ | (Hetero)aryl bromides and fluorinated alcohols | Fluorinated alkyl aryl ethers | Broad functional group tolerance and short reaction times. | nih.gov |
Rhodium-Catalyzed Reactions
Rhodium catalysts have been employed in a variety of transformations involving organoboron compounds, including additions to unsaturated systems and C-H activation/functionalization reactions. berkeley.edunih.gov While specific examples detailing the use of this compound are limited, the principles from related systems are applicable.
Rhodium-catalyzed C-H silylation, for example, has been developed for the regioselective functionalization of alkyl C-H bonds, directed by a hydroxyl group. nih.govberkeley.edu This type of transformation could potentially be adapted for borylation reactions using reagents like this compound to install an ethyl group at a specific position.
Rhodium catalysts are also known to mediate the annulation and olefination of various substrates with diazoesters, leading to the formation of heterocyclic compounds. nih.gov The development of rhodium-catalyzed methods for the synthesis of nitrogen heterocycles through C-H activation highlights the broad utility of this transition metal in constructing complex molecular architectures. nih.gov
| Catalyst System | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| [(Xantphos)Rh(Cl)] | Intramolecular C-H Silylation | Alcohol-derived silyl (B83357) ethers | 1,4-Diols (after oxidation) | nih.govberkeley.edu |
| Rh₂(OAc)₄ | Annulation/Olefination | 2-Aroyl-substituted NH-pyrroles and diazoesters | Pyrrolo[1,2-c] nih.govberkeley.eduoxazin-1-ones | nih.gov |
| Rh(I)/bisphosphine/K₃PO₄ | Branched C-H Alkylation | Benzimidazoles and Michael acceptors | C2-selective branched alkylated benzimidazoles | nih.gov |
Applications in Advanced Materials Science Research
Functionalization of Polymeric Materials with Boron-Containing Moieties
The incorporation of boron-containing moieties, such as the 2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane group, into polymer chains is a key area of research. This functionalization can impart new and desirable properties to standard polymers. A significant application of this is the development of recyclable thermoset materials. acs.orgnih.gov Traditional thermosets are known for their robust nature but are notoriously difficult to recycle due to their permanently cross-linked structures. nih.gov By introducing dynamic boronic ester bonds, researchers can create covalent adaptable networks (CANs) that can be reprocessed and recycled. nih.govfao.org
For instance, studies on polymers with boronic ester dynamic bonds have demonstrated significant reprocessing capabilities. These materials can be recycled through a simple process at elevated temperatures, and they exhibit a high capacity for absorbing organic solvents. acs.org The dynamic nature of the boronic ester cross-links allows the material to be reshaped and reformed, a highly sought-after characteristic for sustainable materials. fao.orgmdpi.com
Table 1: Properties of Recyclable Polymers with Boronic Ester Dynamic Bonds
| Property | Finding | Source |
|---|---|---|
| Recyclability | High reprocessing capability demonstrated at 80°C for 45 minutes. | acs.org |
| Swelling Ratio | Can reach up to 153% in organic solvents. | acs.org |
| Heat Resistance | Improved by the addition of vinylphenylboronic acid (VPBA) and glycerol (B35011) monomethacrylate (GMMA). | acs.org |
Development of Boron-Incorporated Conductive Materials
Boron-containing compounds are also being investigated for their potential in creating advanced conductive materials, particularly polymer electrolytes for applications like lithium-ion batteries. nih.govacs.org The introduction of boron centers into a polymer matrix can enhance ionic conductivity by interacting with the anions of the dissolved salt, thereby increasing the mobility of the charge-carrying cations. nih.gov
Table 2: Impact of Boron on Polymer Electrolyte Conductivity
| Parameter | Effect of Boron Incorporation | Source |
|---|---|---|
| Ionic Conductivity | Can reach values of 10⁻³ S cm⁻¹ at 25°C. | nih.govacs.org |
| Ion-Pair Dissociation | Reduces binding energy between Li⁺ and TFSI⁻. | nih.govacs.org |
| Cation Mobility | Increased due to anion trapping by Lewis acidic boron centers. | nih.gov |
Research into Novel Polymers and Coatings Utilizing Dioxaborinane Structures
The unique reactivity of dioxaborinane structures is being harnessed to create novel polymers and protective coatings. Boron-containing thin films are emerging as next-generation materials for hard, wear-resistant, and corrosion-resistant coatings. nih.gov The inert and dielectric nature of materials like boron nitride contributes to their excellent protective properties. acs.orgresearchgate.net
In the realm of novel polymers, boronic esters are used to create stimuli-responsive materials. These "smart" materials can respond to external stimuli such as light, heat, or changes in pH. mdpi.comrsc.orgnih.gov For example, elastomers have been developed that are responsive to both heat and UV light, allowing for their mechanical properties to be regulated on demand. mdpi.com This is achieved by incorporating both boronic esters and other photo-responsive groups like anthracene (B1667546) into the polymer network. mdpi.com
Furthermore, the development of boronic ester cross-linked polymers allows for the creation of materials with enhanced thermal and mechanical performance. mdpi.com The stability of these cross-links can be improved by the formation of dative bonds between nitrogen and boron atoms within the polymer structure. mdpi.com
Table 3: Characteristics of Boron-Based Coatings and Stimuli-Responsive Polymers
| Material Type | Key Feature | Research Finding | Source |
|---|---|---|---|
| Boron Nitride Coating | Corrosion Protection | Achieves a low corrosion current density of 5.14 x 10⁻⁸ A/cm². | acs.org |
| Stimuli-Responsive Elastomer | Multi-Stimuli Responsiveness | Responsive to light, heat, and alcohols. | mdpi.com |
| Cross-linked Polymer | Mechanical Strength | Tensile strength can reach up to 34.2 MPa. | mdpi.com |
Synthesis of Monomers and Precursors for Polymer Chemistry
This compound serves as a crucial intermediate in organic synthesis and a precursor for creating specialized monomers. mdpi.comlookchem.com The synthesis of functional polymers often relies on the availability of monomers that can be readily incorporated into polymer chains through various polymerization techniques. amity.edu Dioxaborinane derivatives can be used to create monomers for polymerization processes like ring-opening polymerization to produce polyesters with specific functionalities. mdpi.com
The broader class of boronic acid and boronate ester-containing polymers has proven valuable in a variety of applications, underscoring the importance of their monomer precursors. researchgate.net The synthesis of such monomers can be achieved through various chemical pathways, and their subsequent polymerization allows for the creation of materials with precisely controlled structures and properties. boronmolecular.com For example, monomers derived from biomass are being explored for the synthesis of sustainable polymers. mdpi.comnih.gov The ability to synthesize monomers like this compound is a fundamental step in the development of these advanced polymeric materials.
Exploration in Biological Systems As Research Probes
Studies on Enzyme Inhibition Mechanisms as Research Tools
The investigation of enzyme inhibition is a cornerstone of drug discovery and the elucidation of biochemical pathways. Boronic acid derivatives, including those with the 5,5-dimethyl-1,3,2-dioxaborinane core, have been explored as inhibitors of various enzymes.
A derivative of the core compound, identified as Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate , has been recognized as an inhibitor of Hormone-Sensitive Lipase (HSL). researchgate.netnih.gov This compound is often referred to by the synonym HSL-IN-3 , directly indicating its role as a research tool for studying HSL. researchgate.netnih.gov
Hormone-Sensitive Lipase is a key enzyme in the mobilization of stored fats, catalyzing the hydrolysis of diacylglycerols to monoacylglycerols and free fatty acids. nih.govnih.gov The inhibition of HSL is a significant area of research for understanding and potentially treating metabolic disorders such as obesity and type 2 diabetes. nih.govnumberanalytics.com The regulation of HSL is complex, primarily controlled by reversible phosphorylation initiated by hormonal signals. nih.govuniv-tlse3.fr The use of specific inhibitors like HSL-IN-3 allows researchers to probe the function and regulatory mechanisms of this crucial enzyme. researchgate.netnih.gov
While HSL-IN-3 is identified as an inhibitor, detailed mechanistic studies describing the precise nature of its interaction with HSL are not extensively available in publicly accessible literature. Such studies would typically involve kinetic analyses and structural biology techniques to elucidate the binding mode and the effect of the inhibitor on the enzyme's catalytic activity.
Table 1: Investigated Compound Targeting Hormone-Sensitive Lipase
| Compound Name | Synonym | Target Enzyme | Noted Application |
| Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | HSL-IN-3 | Hormone-Sensitive Lipase (HSL) | Research inhibitor of HSL. researchgate.netnih.gov |
The broader class of boronic acids and their esters are known to target a variety of enzymes, particularly serine proteases and other hydrolases. The electrophilic boron atom can interact with the catalytic serine residue in the active site of these enzymes, leading to inhibition.
However, specific research detailing the inhibitory activity of 2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane or its direct derivatives against other specific enzyme targets within biochemical pathways is not widely documented in available scientific literature. Research in this area would involve screening the compound against a panel of enzymes to identify new targets and understand its selectivity profile.
Research into the Modulation of Biochemical Pathways for Understanding Disease Mechanisms
By inhibiting key enzymes like HSL, compounds such as HSL-IN-3 can be used as tools to study the impact of modulating specific biochemical pathways. The inhibition of HSL, for instance, directly affects lipolysis, which is a central pathway in energy homeostasis. nih.gov Dysregulation of this pathway is implicated in several metabolic diseases. nih.gov
Research using HSL inhibitors helps to unravel the complex downstream effects of reduced lipolysis on other interconnected pathways, such as glucose metabolism and insulin (B600854) signaling. nih.gov While the potential for HSL-IN-3 to be used in such studies is clear, specific published research that utilizes this compound to explore disease mechanisms through pathway modulation is limited.
Design and Synthesis of Boron-Containing Molecular Probes for Biological Research
The design of boron-containing molecular probes often leverages the unique chemical properties of the boronic acid functional group. The 5,5-dimethyl-1,3,2-dioxaborinane structure is a neopentyl glycol-protected form of a boronic acid. This protection strategy can enhance the stability and modify the pharmacokinetic properties of the molecule.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of alkylboronic esters, including 2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane, is undergoing a paradigm shift towards more sustainable and efficient methods. A primary focus is the direct functionalization of ubiquitous C-H bonds in alkanes, which circumvents the need for pre-functionalized starting materials.
Metal-Free Borylation: A significant trend is the move away from precious-metal catalysts. Researchers have developed metal-free borylation techniques that utilize photoinduced hydrogen atom transfer (HAT) catalysis. researchgate.net These methods can homolytically cleave strong C(sp³)–H bonds, generating alkyl radicals that are subsequently borylated by a diboron (B99234) reagent. researchgate.net This approach not only enhances sustainability but also offers complementary regioselectivity compared to traditional metal-catalyzed reactions, often favoring the borylation of primary C-H bonds. researchgate.netchinesechemsoc.org
Earth-Abundant Metal Catalysis: In parallel, the use of inexpensive and earth-abundant metals is gaining traction. Iron-catalyzed photoelectrochemical methods and copper-mediated dehydrogenative borylations provide effective, oxidant-free pathways to alkyl boronic esters from simple alkanes under mild conditions. chinesechemsoc.orgacs.org These systems offer high atom economy and functional group tolerance, outperforming some metal-free protocols. acs.org
Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the production of boronic esters. rsc.orgorganic-chemistry.org Flow reactors enable precise control over reaction parameters, allowing for the use of highly reactive intermediates like organolithium species in a safe and scalable manner. rsc.orgrsc.org This technology facilitates rapid synthesis, with some building blocks being produced in seconds, and allows for the integration of multiple reaction steps, such as borylation and subsequent cross-coupling, into a single continuous process. rsc.orgorganic-chemistry.org
Interactive Table: Comparison of Modern Synthetic Methods for Alkylboronic Esters
| Methodology | Catalyst Type | Key Features | Sustainability Aspect | Citations |
| HAT Catalysis | Metal-Free (e.g., N-alkoxyphthalimide) | Photoinduced, complementary regioselectivity for primary C-H bonds. | Avoids precious metals, uses light as a reagent. | researchgate.netchinesechemsoc.org |
| Photoelectrocatalysis | Iron (Fe) | Uses electricity as a green oxidant, mild conditions, excellent position-selectivity. | Uses earth-abundant metal, high atom economy. | chinesechemsoc.org |
| Dehydrogenative Borylation | Copper (Cu) | Oxidant-free, mechanistically distinct from metal-free routes, improved yields for some substrates. | Uses earth-abundant metal, high atom economy. | acs.org |
| Flow Synthesis | Various (or catalyst-free) | Rapid reaction times (<1s), high throughput, safe handling of reactive intermediates, process integration. | Reduced solvent waste, energy efficient, scalable. | rsc.orgorganic-chemistry.orgrsc.org |
Expansion of Catalytic Transformations and Stereoselective Synthesis
Boronic esters are central to many catalytic transformations, and future research aims to expand their utility, particularly in the challenging realm of stereoselective synthesis. The creation of chiral molecules containing a boron-substituted stereocenter is a powerful strategy in asymmetric synthesis. nih.gov
Stereospecific Synthesis of Tertiary Boronic Esters: A significant area of advancement is the stereospecific synthesis of tertiary boronic esters. The lithiation-borylation of enantiopure secondary benzylic carbamates has proven to be a robust method. Notably, research has shown that using neopentyl glycol boronic esters, the parent class of this compound, can achieve almost complete transfer of chirality, even for hindered substrates under non-cryogenic conditions. rsc.orgrsc.org This highlights the advantageous structural properties of the neopentyl glycol protecting group in controlling stereochemistry.
Broadening Cross-Coupling Reactions: While the Suzuki-Miyaura reaction is well-established for C(sp²)-C(sp²) couplings, its application to the formation of C(sp²)-C(sp³) bonds using alkylboronates remains an area of active development. nih.gov Challenges include slow transmetalation and competing β-hydride elimination. nih.gov Future work focuses on developing new ligand and base combinations, such as the use of AntPhos and potassium trimethylsilanolate (TMSOK), to accelerate these couplings, often achieving completion in under an hour for reactions that previously took over 20 hours. nih.gov These rapid, anhydrous conditions expand the toolkit for medicinal chemists aiming to increase the sp³ character of drug candidates. nih.gov
Novel Transformations: Research is also uncovering entirely new ways to transform the C-B bond. For example, a recently developed protocol allows for the direct and stereospecific conversion of boronic esters into enones using methoxyallene, providing a three-carbon building block for complex molecule synthesis. nih.gov This methodology was successfully applied in a concise total synthesis of the natural product 10-deoxymethynolide. nih.gov
Advanced Mechanistic Understanding through Integrated Approaches
A deeper, more nuanced understanding of reaction mechanisms is critical for the rational design of new catalysts and reaction conditions. Future progress will rely on an integrated approach that combines experimental techniques like in situ spectroscopy and kinetic analysis with high-level computational studies.
Elucidating the Suzuki-Miyaura Pathway: Despite its widespread use, the molecular details of the Suzuki-Miyaura transmetalation step, especially for alkylboronates, have been challenging to uncover. nih.govdigitellinc.com Future research will continue to employ a combination of spectroscopic analysis, kinetic measurements, and independent synthesis of proposed intermediates to unambiguously characterize the pre-transmetalation species. digitellinc.com Mechanistic studies have revealed the multiple roles of the base and the importance of the borane's Lewis acidity in forming the active boronate species required for transmetalation. nih.gov For neopentyl glycol esters specifically, mechanistic work has helped identify them as a potential source of deleterious protodehalogenation in some rapid cross-coupling reactions. nih.gov
Computational Insights: Density Functional Theory (DFT) calculations are becoming indispensable for mapping out reaction pathways. researchgate.netnih.gov Such studies have been used to establish the mechanism of metal-free C-H borylation, confirming the role of BBr₃ as both a reagent and a catalyst in certain systems. nih.gov For Rh-catalyzed asymmetric couplings, quantum chemical calculations combined with experimental data are helping to build a comprehensive picture of the catalytic cycle, including the identification of the active monomeric species and the irreversible nature of the transmetalation step. chemrxiv.org These predictive models allow researchers to rationalize selectivity and design more efficient catalysts.
Integration with High-Throughput Screening and Automation in Synthesis and Discovery
To accelerate the pace of discovery in both academic and industrial settings, the integration of boronic ester chemistry with automated and high-throughput platforms is a key emerging trend. This approach allows for the rapid optimization of reaction conditions and the synthesis of large chemical libraries for screening.
Automated Synthesis Platforms: Fully automated systems are now being used to perform complex multi-step syntheses involving boronic esters. chemrxiv.orgyoutube.com Next-generation synthesizers can perform iterative cross-coupling reactions using stable boronate building blocks, reducing cycle times by an order of magnitude compared to previous technologies. chemrxiv.org These platforms often incorporate automated purification, enabling the rapid generation of pure compounds for biological assays. chemrxiv.org
Flow Chemistry for Library Synthesis: The combination of flow chemistry with automation has enabled the efficient synthesis of libraries of complex molecules like cyclopropyl (B3062369) boronic esters. rsc.orgrsc.org Tube-in-tube flow reactors allow for the safe, repeated, and small-scale handling of hazardous reagents like diazomethane, facilitating the generation of diverse compound collections that would be challenging to produce using traditional batch chemistry. rsc.org
High-Throughput Experimentation (HTE): HTE, or parallel experimentation, is crucial for optimizing challenging reactions like the C(sp²)-C(sp³) Suzuki-Miyaura coupling. By rapidly screening combinations of ligands, bases, solvents, and boronic ester types (e.g., pinacol (B44631) vs. neopentyl glycol esters), researchers can quickly identify optimal conditions for high yield and selectivity. nih.gov This data-rich approach is essential for overcoming long-standing synthetic hurdles.
Interactive Table: Impact of Automation on Boronic Ester Chemistry
| Technology | Application Area | Key Advantage | Outcome | Citations |
| Automated Synthesizer | Drug Discovery | Rapid iterative cross-coupling and purification. | Order-of-magnitude decrease in synthesis cycle time. | chemrxiv.org |
| Flow Reactor | Library Synthesis | Safe handling of hazardous reagents, automated operation. | Efficient generation of diverse cyclopropyl boronic ester libraries. | rsc.orgrsc.org |
| High-Throughput Screening | Reaction Optimization | Parallel screening of catalysts, ligands, and substrates. | Rapid identification of conditions for challenging C(sp²)-C(sp³) couplings. | nih.gov |
| Automated Storage/Liquid Handling | Compound Management | Standardized reagent handling and reaction setup. | Increased efficiency and reproducibility in lead optimization. | youtube.com |
Exploration of Undiscovered Application Areas in Chemical and Biological Sciences
While this compound and its relatives are mainstays of synthetic organic chemistry, their future lies equally in their application in new and diverse scientific fields. The unique ability of the boronic acid/ester group to undergo reversible covalent bonding with diols is being exploited in innovative ways.
Materials Science: Boronic esters are at the heart of a new class of "smart" materials known as covalent adaptable networks (CANs) or vitrimers. mdpi.comnih.gov These polymer networks are cross-linked by dynamic boronic ester bonds, which can reversibly break and reform. mdpi.com This endows the materials with remarkable properties such as self-healing, malleability, and reprocessability via hot-pressing. mdpi.comnih.gov Future research will focus on engineering the polymer backbone and boronic ester structure to fine-tune these dynamic properties for applications ranging from recyclable thermosets to injectable hydrogels for biomedical use. mdpi.comrsc.org Recently, the design of sterically shielded boronate ester cages has yielded materials with unprecedented stability in water, opening the door to robust nanoarchitectures. acs.org
Chemical Biology and Sensing: The specific interaction between boronic acids and cis-diols makes them ideal synthetic receptors for recognizing and sensing biologically important molecules like saccharides (e.g., glucose) and glycoproteins. nih.govnih.govacs.org This has led to the development of fluorescent sensors that can detect bacteria by binding to their saccharide-rich cell walls. nih.gov Future directions include creating highly selective biosensors for diagnostics and using dynamic boronate chemistry to assemble polymeric vectors that can complex with and deliver nucleic acids (pDNA) for gene therapy. nih.govacs.org
Medicinal Chemistry and Bioorthogonal Probes: Boronic acids are established pharmacophores, as seen in drugs like bortezomib. An emerging trend is the use of boronate esters as prodrugs, which can be designed to release an active pharmaceutical ingredient under specific physiological conditions. chemimpex.comsci-hub.se Furthermore, the unique reactivity of boronic esters is being harnessed in bioorthogonal chemistry. Researchers are designing systems where boronic esters form rapidly and irreversibly with specific diol-containing probes under physiological conditions, allowing for the site-selective labeling of proteins and other biomolecules without interfering with native biological processes. ualberta.ca
Q & A
Basic Research Questions
Q. What are the key structural features of 2-ethyl-5,5-dimethyl-1,3,2-dioxaborinane that influence its reactivity in organic synthesis?
- Methodological Answer : The compound’s boron center is stabilized by the electron-donating 5,5-dimethyl substituents on the dioxaborinane ring, which reduce Lewis acidity and enhance hydrolytic stability compared to simpler boronic esters. The ethyl group at the 2-position introduces steric hindrance, affecting regioselectivity in cross-coupling reactions. Structural characterization via X-ray crystallography (as in related dioxaborinanes) confirms the trigonal planar geometry of boron, critical for Suzuki-Miyaura couplings .
Q. What are common synthetic routes to prepare this compound?
- Methodological Answer : A typical route involves transesterification of boronic acids with diols. For example, reacting 2-ethylphenylboronic acid with 2,2-dimethyl-1,3-propanediol under Dean-Stark conditions removes water, driving the reaction to form the cyclic boronic ester. Yields >90% are achievable with anhydrous solvents and inert atmospheres .
Q. How does this compound compare to other boronic esters in cross-coupling reactions?
- Methodological Answer : The 5,5-dimethyl groups improve stability against protodeboronation compared to unsubstituted dioxaborinanes. However, steric bulk may reduce reactivity in electron-rich aryl partners. Comparative kinetic studies using Pd(PPh₃)₄ catalysts show a trade-off between stability and reaction rate .
Advanced Research Questions
Q. How can enantioselective synthesis involving this compound be optimized?
- Methodological Answer : Chiral ligands like (R)-BINAP or Josiphos derivatives paired with Cu(I) or Rh(I) catalysts enable asymmetric additions. For example, enantioselective allylic alkylation achieves 89% ee using a copper chloride/imidazolinium hexafluorophosphate system. Key parameters include temperature (30°C) and solvent polarity (THF) to stabilize intermediates .
Q. What analytical techniques resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings with this compound?
- Methodological Answer : Discrepancies often arise from trace moisture or oxygen. Use of Schlenk techniques and in situ ¹¹B NMR monitoring can identify boroxine byproducts. For example, yields drop from 92% to <70% if residual water exceeds 50 ppm. GC-MS or HPLC-PDA quantifies arylboronic acid impurities post-reaction .
Q. How does the compound’s stability under varying pH conditions impact its use in aqueous-phase catalysis?
- Methodological Answer : Hydrolysis studies in buffered solutions (pH 5–9) reveal a half-life of >24 hours at pH 7, making it suitable for biphasic systems. However, acidic conditions (pH <4) rapidly degrade the boronic ester to 2-ethylbenzoic acid derivatives. Stabilizers like DMSO (10% v/v) extend utility in aqueous media .
Experimental Design & Safety
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc 9:1) removes unreacted diol and boronic acid. For high-purity (>98%) samples, recrystallization from ethanol at −20°C is recommended. Karl Fischer titration ensures moisture levels <0.1% .
Q. What safety protocols mitigate risks associated with its handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
